1-Ethynyl-6-methyl-2,3-dihydro-1H-inden-1-OL
Description
1-Ethynyl-6-methyl-2,3-dihydro-1H-inden-1-OL is a substituted dihydroindenol derivative featuring an ethynyl group at position 1 and a methyl group at position 6 on the indene scaffold. These derivatives are often synthesized via hydroboration-oxidation, Friedel-Crafts acylation, or catalytic reduction methods . The ethynyl group introduces rigidity and electronic effects that may enhance binding affinity in biological systems, as seen in structurally related PD-1/PD-L1 inhibitors .
Properties
Molecular Formula |
C12H12O |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
1-ethynyl-6-methyl-2,3-dihydroinden-1-ol |
InChI |
InChI=1S/C12H12O/c1-3-12(13)7-6-10-5-4-9(2)8-11(10)12/h1,4-5,8,13H,6-7H2,2H3 |
InChI Key |
SNFJNUFPSRRJKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCC2(C#C)O)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Cyclization of 2-Alkynylbenzaldehyde Derivatives
This approach involves the formation of the indenol core through a transition-metal-free cyclization of 2-alkynylbenzaldehyde intermediates, followed by functionalization at the 1-position.
- Step 1: Synthesize 2-alkynylbenzaldehyde derivatives via Sonogashira coupling, utilizing aryl halides and terminal alkynes in the presence of Pd(0) catalysts and copper co-catalysts under inert atmosphere.
- Step 2: Induce intramolecular cyclization under oxidative or reductive conditions, often employing oxidants like DDQ or mild acids, to form the dihydroindenone core.
- Step 3: Reduce the indenone to indenol using selective hydride sources (e.g., NaBH4) under controlled conditions.
- Step 4: Introduce the ethynyl group at the 1-position through a Sonogashira coupling with trimethylsilylacetylene, followed by desilylation to reveal the terminal alkyne.
| Reaction Parameter | Conditions | Reference |
|---|---|---|
| Catalyst | Pd(PPh3)4 or PdCl2(PPh3)2 | |
| Solvent | Et3N/MeCN or DMF | |
| Temperature | 50–80°C | |
| Yield | 60–75% |
Sequential Functionalization via Electrophilic Aromatic Substitution
This method involves methylation at the 6-position of the indenol framework followed by ethynylation at the 1-position.
- Step 1: Prepare the indenol core via cyclization of suitable precursors, such as ortho-alkynylphenyl derivatives.
- Step 2: Methylate the 6-position using methyl iodide (MeI) in the presence of a base like potassium carbonate or sodium hydride.
- Step 3: Install the ethynyl group at the 1-position via Sonogashira coupling with trimethylsilylacetylene, followed by desilylation.
| Step | Conditions | Reference |
|---|---|---|
| Methylation | MeI, K2CO3, DMF, 80°C | |
| Ethynylation | Pd(PPh3)2Cl2, CuI, Et3N, 50°C |
Alternative Route: Direct Alkynylation of Dihydroindenol
A more direct approach involves the alkynylation of dihydroindenol using a suitable alkynyl halide or organometallic reagent.
- Step 1: Generate the dihydroindenol core via reduction of indenone intermediates.
- Step 2: React with ethynyl bromide or similar alkynyl halide in the presence of a base such as sodium hydride or potassium tert-butoxide.
- Step 3: Purify via chromatography to isolate the target compound.
| Parameter | Conditions | Reference |
|---|---|---|
| Base | NaH or t-BuOK | |
| Solvent | THF | |
| Temperature | 0°C to room temperature |
Mechanistic Insights
The key steps involve nucleophilic attack of the alkynyl species on activated aromatic or heteroaromatic intermediates, followed by cyclization to form the indenol core. The ethynyl group installation typically proceeds via Sonogashira coupling , which involves oxidative addition, transmetalation, and reductive elimination steps catalyzed by palladium complexes.
The methylation at the 6-position is achieved through electrophilic substitution, facilitated by the electron-rich nature of the indenol ring, with methyl iodide serving as the methyl source.
Data Table Summarizing Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| 1 | 2-Alkynylbenzaldehyde derivatives | Pd catalyst, oxidants | 50–80°C, 12–24 h | 60–75% | Efficient for regioselective cyclization |
| 2 | Precursor indenol compounds | MeI, base | 80°C, 6–12 h | 70–85% | Suitable for methylation at 6-position |
| 3 | Dihydroindenol intermediates | Alkynyl halides, base | 0–25°C | 50–65% | Direct alkynylation approach |
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-6-methyl-2,3-dihydro-1H-inden-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
1-Ethynyl-6-methyl-2,3-dihydro-1H-inden-1-OL has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: Utilized in the production of materials with unique properties, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of 1-Ethynyl-6-methyl-2,3-dihydro-1H-inden-1-OL involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It can modulate various biochemical pathways, potentially leading to therapeutic effects or changes in cellular functions.
Comparison with Similar Compounds
Key Observations:
- Substituent Position and Activity: The 4-phenyl derivative (e.g., CCX4503) exhibits nanomolar potency in PD-L1 inhibition, attributed to its rigidified biphenyl linker enhancing target engagement . In contrast, nitro or methoxy groups at position 6 (e.g., compounds 22a and cis-16) are associated with receptor modulation or synthetic utility but lack direct biological activity data .
- Stereochemical Influence: S-enantiomers of dihydroindenols often show superior activity in structure-activity relationship (SAR) studies, as seen in PD-L1 inhibitors and chiral resolving agents .
Physical and Chemical Properties
- Volatility: Aromatic dihydroindenols like (R)-2,3-dihydro-1H-inden-1-ol are prone to sublimation under vacuum, complicating purification and enantiopurity retention .
- Thermal Stability : Nitro-substituted derivatives (e.g., 22a) exhibit higher melting points, suggesting enhanced crystallinity .
Q & A
Basic: What synthetic routes are commonly employed for the preparation of 1-Ethynyl-6-methyl-2,3-dihydro-1H-inden-1-OL, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves functionalizing the indene core via ethynylation and methyl group introduction. Key steps include:
- Ethynylation : Sonogashira coupling or alkyne addition to ketone intermediates under palladium catalysis .
- Methylation : Friedel-Crafts alkylation or Grignard reactions to introduce the methyl group at position 6.
Optimization strategies: - Varying catalysts (e.g., Pd(PPh₃)₂Cl₂ for coupling efficiency) .
- Adjusting solvent polarity (e.g., THF for better solubility of intermediates) .
- Temperature control (e.g., low temperatures to minimize side reactions) .
Basic: Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., hydroxyl proton at δ 4.5–5.0 ppm, ethynyl carbons at ~70–90 ppm) .
- X-ray Crystallography : SHELX programs refine crystal structures to confirm stereochemistry and hydrogen-bonding networks .
- IR Spectroscopy : Confirms hydroxyl (3200–3600 cm⁻¹) and ethynyl (~2100 cm⁻¹) groups .
Advanced: How can selective functionalization of the ethynyl group be achieved without compromising the hydroxyl or methyl groups?
Answer:
- Protective Groups : Use silyl ethers (e.g., TMS-ethynyl) to shield the ethynyl group during hydroxyl/methyl reactions .
- Metal Catalysis : Copper(I)-mediated click chemistry selectively targets ethynyl groups for azide coupling .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates while reducing hydroxyl group reactivity .
Advanced: What experimental designs are recommended for evaluating the compound’s biological activity in therapeutic contexts?
Answer:
- In Vitro Assays :
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria .
- Enzyme Inhibition : Fluorescence-based assays to measure binding affinity to cyclooxygenase-2 (COX-2) or kinases .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- QSAR Modeling : Computational analysis to correlate substituent effects (e.g., ethynyl electronegativity) with activity .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Answer:
- Purity Verification : HPLC-MS to confirm compound integrity and rule out degradation products .
- Standardized Protocols : Replicate assays under identical conditions (e.g., pH 7.4 buffer, 37°C) .
- Meta-Analysis : Compare structural analogs (e.g., 6-methyl vs. 6-fluoro derivatives) to identify substituent-specific trends .
Advanced: What computational methods predict the compound’s interactions with biological targets?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding modes with protein targets (e.g., COX-2) .
- MD Simulations : GROMACS for analyzing binding stability over nanosecond timescales .
- ADMET Prediction : SwissADME to assess pharmacokinetic properties (e.g., logP, blood-brain barrier permeability) .
Advanced: What chiral resolution techniques are effective for isolating enantiomers of this compound?
Answer:
- Enzymatic Hydrolysis : Use lipases (e.g., CALB) in biphasic systems (MTBE/buffer) to resolve racemic mixtures .
- Chiral HPLC : Columns with cellulose-based stationary phases (e.g., Chiralpak IC) for high enantiomeric excess (>98%) .
- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) .
Basic: How does the compound’s stability vary under different storage conditions?
Answer:
- Thermal Stability : Decomposes above 150°C; store at –20°C under inert gas (N₂/Ar) .
- Light Sensitivity : UV irradiation induces ethynyl group isomerization; use amber vials .
- Hydrolytic Degradation : Susceptible to acidic/basic conditions; stabilize with phosphate buffers (pH 6–8) .
Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Answer:
- Flow Chemistry : Continuous reactors improve heat/mass transfer for ethynylation steps .
- Catalyst Recycling : Immobilize Pd catalysts on silica supports to reduce costs .
- Green Solvents : Replace DCM with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
Advanced: How can isotopic labeling (e.g., ¹³C, ²H) aid in mechanistic studies of this compound?
Answer:
- Tracer Studies : ¹³C-labeled ethynyl groups track metabolic pathways via LC-MS .
- Kinetic Isotope Effects : ²H labeling at the hydroxyl position elucidates proton transfer mechanisms in oxidation reactions .
- Protein Binding : ¹⁵N/¹³C-labeled analogs enhance NMR sensitivity for studying target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
